molecular formula C19H11Cl2NO3 B1387622 1-{4-[(2E)-3-(3,4-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione CAS No. 949923-52-8

1-{4-[(2E)-3-(3,4-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione

Cat. No. B1387622
M. Wt: 372.2 g/mol
InChI Key: VGHSVKNCWPTFGY-KRXBUXKQSA-N
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Description

“1-{4-[(2E)-3-(3,4-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name. It contains a pyrrole-2,5-dione group attached to a phenyl group, which is further connected to a prop-2-enoyl group with a 3,4-dichlorophenyl substituent .

Scientific Research Applications

Photoluminescent Materials

A series of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units have been developed, exhibiting strong photoluminescence and enhanced photochemical stability. These materials are suitable for electronic applications due to their good solubility and processability into thin films, showcasing potential in photovoltaic and light-emitting devices (Beyerlein & Tieke, 2000).

Luminescent Polymers for Electronic Applications

Polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit in the main chain have been synthesized, demonstrating strong fluorescence with high quantum yields. These materials exhibit significant potential for use in organic electronics, particularly in optoelectronic devices due to their distinct optical and electrochemical properties (Zhang & Tieke, 2008).

Organic Photovoltaic Materials

A novel isomer of pyrrolo[3,4-c]pyrrole-1,4 (2H,5H)-dione has been identified as a promising building block for polymer solar cells. Copolymerization with various bistannanes resulted in materials with small energy band gaps and low-lying HOMO levels, leading to photovoltaic cells with improved power conversion efficiencies. This research underscores the potential of DPP derivatives in the development of efficient solar energy harvesting systems (Gironda et al., 2012).

Metallo-Supramolecular Polymers

DPP derivatives have been used to synthesize metallo-supramolecular polymers through directed self-assembly with Zn2+ and Cd2+. These polymers exhibit broad and strong absorptions in the visible and near-infrared region, suggesting applications in photonic and electronic devices where broad-spectrum absorption is advantageous (Chen et al., 2014).

properties

IUPAC Name

1-[4-[(E)-3-(3,4-dichlorophenyl)prop-2-enoyl]phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2NO3/c20-15-7-1-12(11-16(15)21)2-8-17(23)13-3-5-14(6-4-13)22-18(24)9-10-19(22)25/h1-11H/b8-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHSVKNCWPTFGY-KRXBUXKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC2=CC(=C(C=C2)Cl)Cl)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[(2E)-3-(3,4-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{4-[(2E)-3-(3,4-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione
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1-{4-[(2E)-3-(3,4-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione
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1-{4-[(2E)-3-(3,4-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione
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1-{4-[(2E)-3-(3,4-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione
Reactant of Route 5
1-{4-[(2E)-3-(3,4-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione
Reactant of Route 6
1-{4-[(2E)-3-(3,4-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione

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